![molecular formula C11H17NO3 B1404409 cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester CAS No. 1263379-01-6](/img/structure/B1404409.png)
cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
Overview
Description
Cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester, or cis-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (cis-7-oxo-2-aza-BCH-t-butyl ester), is a synthetic compound that has been used in scientific research for its various properties. It is a bicyclic compound, consisting of seven atoms of carbon, two atoms of nitrogen, one atom of oxygen, and four tert-butyl groups. This compound is known for its high solubility in organic solvents, and its ability to form a stable solution in water. It is also known for its low toxicity and stability in a variety of conditions.
Scientific Research Applications
Pharmaceutical Synthesis
This compound, with the CAS number 1263379-01-6, is a valuable building block in pharmaceutical synthesis . Its bicyclic structure and functional groups make it a versatile intermediate for constructing complex molecules. It can be used to synthesize a wide range of therapeutic agents, including antibiotics, anti-inflammatory drugs, and agents for treating neurological disorders.
Chiral Chemistry
The chiral centers in cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester make it an important chiron for asymmetric synthesis . It can be used to create enantiomerically pure compounds, which are crucial for the development of drugs with specific biological activities and reduced side effects.
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems . It can be used to develop new catalysts for chemical reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes, which are fundamental in industrial chemistry.
Bioactive Compound Synthesis
It serves as a precursor for synthesizing bioactive compounds, including natural product analogs and monosaccharide mimetics . These compounds have applications in drug discovery, particularly in identifying new lead compounds with potential therapeutic effects.
properties
IUPAC Name |
tert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3/t7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMIVCFTQLIRIG-CBAPKCEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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